molecular formula C12H12ClF3N2O B2595934 2-Chloro-N-[1-[4-(trifluoromethyl)phenyl]azetidin-3-yl]acetamide CAS No. 2411305-17-2

2-Chloro-N-[1-[4-(trifluoromethyl)phenyl]azetidin-3-yl]acetamide

Cat. No. B2595934
CAS RN: 2411305-17-2
M. Wt: 292.69
InChI Key: MGQFQSQSFGNFBK-UHFFFAOYSA-N
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Description

The compound “2-Chloro-N-[1-[4-(trifluoromethyl)phenyl]azetidin-3-yl]acetamide” is an organic compound containing a trifluoromethyl group and a chloro group attached to a phenyl ring . The presence of the trifluoromethyl group often imparts unique properties to the compound, such as increased lipophilicity and metabolic stability .


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the presence of a phenyl ring with a trifluoromethyl group and a chloro group attached. The azetidin-3-yl group would form a four-membered ring with the nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the trifluoromethyl group, which can increase lipophilicity and metabolic stability .

Future Directions

The future research directions for this compound would likely involve further exploration of its potential uses in pharmaceuticals or agrochemicals, given the presence of the trifluoromethyl group .

properties

IUPAC Name

2-chloro-N-[1-[4-(trifluoromethyl)phenyl]azetidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClF3N2O/c13-5-11(19)17-9-6-18(7-9)10-3-1-8(2-4-10)12(14,15)16/h1-4,9H,5-7H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGQFQSQSFGNFBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=CC=C(C=C2)C(F)(F)F)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-[1-[4-(trifluoromethyl)phenyl]azetidin-3-yl]acetamide

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